2-Thiaspiro[3.5]nonan-7-one

Medicinal chemistry Drug design Physicochemical profiling

2-Thiaspiro[3.5]nonan-7-one is a sulfur-containing spirocyclic ketone (C₈H₁₂OS, MW 156.25 g/mol) built on a rigid [3.5] spiro scaffold that fuses a thietane ring to a cyclohexanone. Unlike common saturated heterocycles, this compound presents a conformationally constrained architecture with a single hydrogen-bond-accepting carbonyl positioned β to the spiro center, placing it in a differentiated chemical space relative to regioisomeric ketones, the fully reduced thiaspiro analog, and the corresponding sulfone.

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
CAS No. 1557247-28-5
Cat. No. B1406435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiaspiro[3.5]nonan-7-one
CAS1557247-28-5
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CSC2
InChIInChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2
InChIKeyCVEPOMCOBKPWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiaspiro[3.5]nonan-7-one (CAS 1557247-28-5) – Spirocyclic Ketone Building Block for Medicinal Chemistry


2-Thiaspiro[3.5]nonan-7-one is a sulfur-containing spirocyclic ketone (C₈H₁₂OS, MW 156.25 g/mol) built on a rigid [3.5] spiro scaffold that fuses a thietane ring to a cyclohexanone [1]. Unlike common saturated heterocycles, this compound presents a conformationally constrained architecture with a single hydrogen-bond-accepting carbonyl positioned β to the spiro center, placing it in a differentiated chemical space relative to regioisomeric ketones, the fully reduced thiaspiro analog, and the corresponding sulfone . Its primary utility is as a versatile intermediate for the synthesis of spirocyclic drug candidates, particularly where precise spatial orientation of the carbonyl governs downstream diversification.

Workflow

Spirocyclic fragment elaboration and library synthesis

Selection

Conformationally constrained C7 ketone handle Distal to sulfur; supports reductive amination and olefination

Context

ITK kinase inhibitor patent intermediate Validated scaffold for medicinal chemistry campaigns

Why 2-Thiaspiro[3.5]nonan-7-one Cannot Be Replaced by Close Analogs in Spirocyclic Library Synthesis


Generic substitution among thiaspiro[3.5]nonane congeners is not viable because the position of the carbonyl, oxidation state of sulfur, and the resulting electronic and steric landscape govern both synthetic accessibility and biological target engagement [1]. The 7-oxo isomer (2-Thiaspiro[3.5]nonan-7-one) places the ketone distal to the sulfur, yielding a LogP of ~1.6–0.9 and a TPSA of 42.4 Ų . In contrast, the fully reduced 2-Thiaspiro[3.5]nonane (LogP ≈ 2.7, TPSA 25.3 Ų) eliminates the key hydrogen-bond-acceptor and reactive handle, while the 2,2-dioxide analog (LogP –0.3, TPSA ≈ 51 Ų) overcorrects polarity, drastically altering solubility and metabolic profile . Even the regioisomeric 7-Thiaspiro[3.5]nonan-2-one, despite sharing the same molecular formula and gross computed descriptors, presents the ketone in a topologically distinct position that alters vectorial reactivity in fragment-growing campaigns [2]. Below, we provide the quantitative evidence that substantiates this differentiation.

Reduced analog
Replacing 2-Thiaspiro[3.5]nonan-7-one with 2-Thiaspiro[3.5]nonane removes the key H-bond acceptor, eliminating synthetic routes and fragment-growing utility.
2,2-Dioxide analog
Using the sulfone instead of the thioether may overcorrect polarity; the LogP shift of –1.2 can significantly alter permeability and solubility profiles.
Regioisomer (2-one)
7-Thiaspiro[3.5]nonan-2-one shares molecular formula but positions the ketone α to the spiro center, altering exit vectors and requiring validation for target-bound conformations.

Quantitative Differentiation Evidence: 2-Thiaspiro[3.5]nonan-7-one vs. Closest Analogs


Lipophilicity Modulation vs. Reduced Analog 2-Thiaspiro[3.5]nonane

2-Thiaspiro[3.5]nonan-7-one exhibits a computed LogP (XLogP3) of 0.9, approximately 1.7–2.0 log units lower than the fully reduced analog 2-Thiaspiro[3.5]nonane (LogP 2.68–2.9) [1]. This difference in lipophilicity translates to a quantifiable improvement in predicted aqueous solubility and a shift toward more favorable CNS drug-likeness metrics without sacrificing spirocyclic rigidity.

Lipophilicity vs. Reduced Analog
Cross-study comparable
ΔLogP ≈ –1.7 to –2.0
Reported lower lipophilicity supports favorable solubility context.
Computed XLogP3; review experimental logD for exact context.
Medicinal chemistry Drug design Physicochemical profiling

Polar Surface Area Advantage Over the Reduced Thiaspiro Scaffold

The topological polar surface area (TPSA) of 2-Thiaspiro[3.5]nonan-7-one is 42.4 Ų, contributed by the ketone oxygen and the thioether sulfur [1]. This is 17.1 Ų larger than the TPSA of 2-Thiaspiro[3.5]nonane (25.3 Ų) . This increase moves the compound closer to the typical TPSA range for orally bioavailable CNS drugs (<60–70 Ų) while preserving a value well below the 140 Ų threshold for poor membrane permeability.

TPSA vs. Reduced Analog
Cross-study comparable
ΔTPSA = +17.1 Ų
Reported polar surface area context may support permeability profiling.
67% increase over comparator; computed by Cactvs algorithm.
Drug-likeness Permeability Bioavailability prediction

Ketone-Dependent Synthetic Versatility vs. Redox-Inert 2-Thiaspiro[3.5]nonane

The presence of the C7 ketone in 2-Thiaspiro[3.5]nonan-7-one enables direct reductive amination, Wittig olefination, and Grignard addition—transformations impossible with the reduced analog 2-Thiaspiro[3.5]nonane. In a patented synthetic route (WO2014023258A1), 2-Thiaspiro[3.5]nonan-7-one was generated from 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester via a 3-hour, multi-step sequence (pyridine, LiAlH₄, Na₂S·9H₂O, LDA in THF/DMSO) and used as an intermediate for pyrazole carboxamide ITK inhibitors [1]. The regioisomeric 7-Thiaspiro[3.5]nonan-2-one (CAS 1440962-09-3) offers an identical functional group set but places the carbonyl at C2, which alters the trajectory of substitution and may affect active-site complementarity in target-bound conformations [2].

Synthetic Versatility
Class-level inference
Reductive amination, Wittig, Grignard enabled.
Ketone-dependent pathways available; class-level synthetic utility context.
Patent WO2014023258A1 demonstrates multi-step elaboration.
Organic synthesis Fragment elaboration Library chemistry

Sulfur Oxidation State Tuning: 7-One vs. 2,2-Dioxide Analog

The thioether in 2-Thiaspiro[3.5]nonan-7-one (sulfur formal charge = 0) confers a LogP (XLogP3) of 0.9, whereas oxidation to the 2,2-dioxide (CAS 2060042-83-1) drops the LogP to –0.3 and increases the TPSA to ~51 Ų [1][2]. This LogP change exceeds 1.2 units and qualitatively transforms the compound from a moderately polar fragment to a highly polar, potentially zwitterion-adjacent entity. Sulfones also resist metabolic S-oxidation, but the sulfide form retains the option of in situ oxidation to the sulfoxide or sulfone as a prodrug strategy.

Sulfur Oxidation State
Cross-study comparable
Thioether (LogP 0.9) vs. Dioxide (LogP –0.3)
Reported property shift context; oxidation state review required.
ΔLogP –1.2; ΔTPSA ≈ +8.6 Ų for dioxide.
Solubility engineering Metabolic stability Sulfone/sulfide differentiation

Spiro Center Proximity and Vectorial Differentiation from the 2-One Regioisomer

Despite sharing the molecular formula C₈H₁₂OS and having identical computed XLogP3 (0.9) and TPSA (42.4 Ų), 2-Thiaspiro[3.5]nonan-7-one and its regioisomer 7-Thiaspiro[3.5]nonan-2-one differ in the position of the carbonyl relative to the spiro junction [1][2]. In the 7-one, the carbonyl is β to the spiro center on the cyclohexane ring; in the 2-one, the carbonyl is α to the spiro center on the cyclobutane ring. This topological difference alters the exit vector and steric environment around the ketone, which is critical for shape-based complementarity in target binding pockets. While no direct head-to-head biological comparison is available in the public domain, chemoinformatic shape analysis (ROCS ComboScore or electrostatic similarity) would predict divergent binding poses.

Regioisomer Topology
Class-level inference
Carbonyl β to spiro (7-one) vs. α to spiro (2-one)
Vectorial differentiation context; requires target-binding validation.
Identical descriptors (XLogP3 0.9, TPSA 42.4) but divergent exit vectors.
Fragment-based drug design Scaffold hopping Structure-activity relationships

Patent-Validated Application as an Intermediate for ITK Kinase Inhibitors

2-Thiaspiro[3.5]nonan-7-one is explicitly disclosed as a synthetic intermediate in the preparation of pyrazole carboxamide ITK (Interleukin-2-inducible T-cell kinase) inhibitors in patent WO2014023258A1 [1]. ITK is a validated target for T-cell-mediated diseases, and compounds built on this scaffold are claimed for the treatment of cancer and asthma. No comparable patent utilization was identified for the direct regioisomer 7-Thiaspiro[3.5]nonan-2-one or the reduced analog 2-Thiaspiro[3.5]nonane in the same inhibitor class, suggesting that the 7-one scaffold offers a privileged geometry for ITK binding site complementarity.

Patent-Validated ITK Intermediate
Head-to-head
Explicitly named in WO2014023258A1; comparators absent.
Reported patent-context for kinase inhibitor lead generation.
No equivalent documentation found for regioisomer or reduced analog.
Kinase inhibitor synthesis Immuno-oncology Patent chemistry

Optimal Application Scenarios for 2-Thiaspiro[3.5]nonan-7-one Based on Evidence


Fragment-Based Lead Generation for Kinase Inhibitor Programs

The validated use of 2-Thiaspiro[3.5]nonan-7-one in an ITK inhibitor patent (WO2014023258A1) [1] supports its procurement as a privileged spirocyclic fragment for kinase drug discovery. The ketone at C7 provides a vector for reductive amination or Grignard addition, enabling rapid exploration of substituent space while maintaining the conformational rigidity of the thiaspiro core. The moderate LogP (0.9) and TPSA (42.4 Ų) align with lead-like criteria for oral bioavailability [2].

Spirocyclic Library Synthesis for Drug Design

As a building block with a carbonyl handle, 2-Thiaspiro[3.5]nonan-7-one is suited for generating diverse spirocyclic compound libraries via parallel synthesis. The thioether functionality can be differentially oxidized to sulfoxide or sulfone to tune polarity and metabolism (ΔLogP = –1.2 for the dioxide) [3], allowing systematic exploration of property space without scaffold hopping.

Regioisomer-Specific SAR Studies in Cyclohexanone-Thietane Scaffolds

When structure-activity relationship studies require precise positioning of the carbonyl relative to the spiro junction, 2-Thiaspiro[3.5]nonan-7-one (carbonyl at C7, β to spiro) and its regioisomer 7-Thiaspiro[3.5]nonan-2-one (carbonyl at C2, α to spiro) offer a matched pair for probing vectorial effects on target binding [4]. This regioisomeric pair, which shares identical molecular formula and gross descriptors, isolates the impact of ketone topology on potency and selectivity.

Sulfide-Sulfone Property Matched Pairs for Metabolic Stability Optimization

Procurement of 2-Thiaspiro[3.5]nonan-7-one alongside its 2,2-dioxide analog (CAS 2060042-83-1) enables side-by-side evaluation of metabolic S-oxidation risk. The thioether (LogP 0.9) provides baseline permeability, while the dioxide (LogP –0.3) eliminates oxidative metabolic liability at the sulfur center, forming a matched pair for in vitro microsomal stability assays [3][5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Constrained C7 ketone vector
Patent-documented scaffold utilization review
Spirocyclic library synthesis
Carbonyl handle and tunable sulfur oxidation
Sulfide-sulfone property matched-pair context
Regioisomer-specific SAR
Carbonyl topology relative to spiro junction
Vectorial binding pose comparison review
Metabolic stability optimization
Thioether baseline vs. dioxide matched pair
In vitro microsomal S-oxidation risk context

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